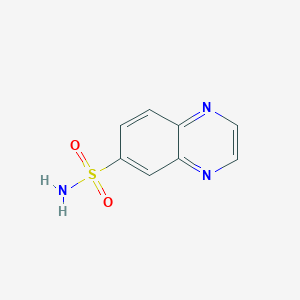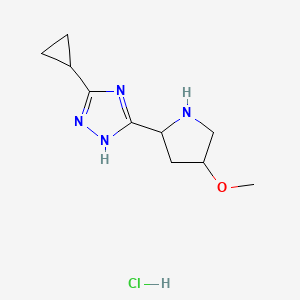![molecular formula C9H6F3N3O2 B13222751 1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an imidazo[4,5-c]pyridine ring system
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Another trifluoromethylated pyridine derivative with different biological activities.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Used in the synthesis of β-secretase inhibitors.
4-(Trifluoromethyl)nicotinic acid: Known for its use in various chemical syntheses. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C9H6F3N3O2 |
|---|---|
Molekulargewicht |
245.16 g/mol |
IUPAC-Name |
1-methyl-2-(trifluoromethyl)imidazo[4,5-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H6F3N3O2/c1-15-6-4(7(16)17)2-13-3-5(6)14-8(15)9(10,11)12/h2-3H,1H3,(H,16,17) |
InChI-Schlüssel |
SUGFGGXFPNVDBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=NC=C2C(=O)O)N=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13222669.png)
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)
![(5R,6R)-6-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}bicyclo[8.1.0]undecan-5-ol](/img/structure/B13222674.png)




![4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13222706.png)




![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B13222737.png)

